molecular formula C5H4FNOS B11717261 4-Fluorothiophene-2-carboxamide

4-Fluorothiophene-2-carboxamide

Cat. No.: B11717261
M. Wt: 145.16 g/mol
InChI Key: KFGWCFCOERZNPW-UHFFFAOYSA-N
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Description

4-Fluorothiophene-2-carboxamide is an organic compound with the molecular formula C5H4FNOS It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom The fluorine atom is attached to the fourth position of the thiophene ring, and the carboxamide group is attached to the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorothiophene-2-carboxamide can be achieved through several methodsFor instance, the reaction of 4-fluorothiophene with carbon dioxide in the presence of a base can yield 4-fluorothiophene-2-carboxylic acid, which can then be converted to the carboxamide using ammonia or an amine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, solvent extraction, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluorothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluorothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluorothiophene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit histone deacetylases, leading to changes in gene expression and potential anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorothiophene-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for designing new materials and drugs with specific desired properties .

Properties

IUPAC Name

4-fluorothiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNOS/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGWCFCOERZNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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